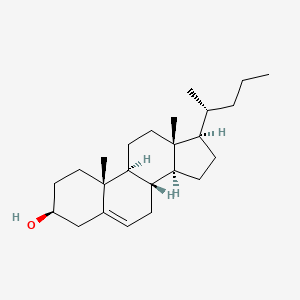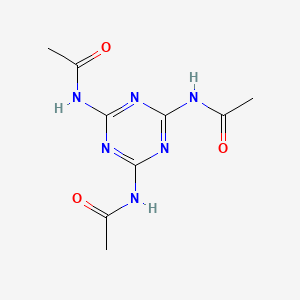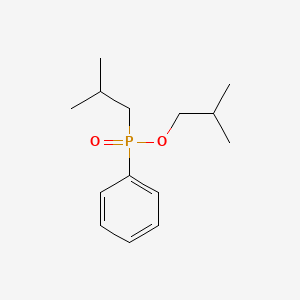
4,6-Bis(benzylsulfanyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(benzylsulfanyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of benzylsulfanyl groups at positions 4 and 6 of the pyrimidine ring, and an amino group at position 2. It has gained attention in scientific research due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(benzylsulfanyl)pyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with benzyl mercaptan in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(benzylsulfanyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl groups, yielding a simpler pyrimidine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrimidine derivatives without benzylsulfanyl groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,6-Bis(benzylsulfanyl)pyrimidin-2-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its anticancer properties, particularly as an inhibitor of protein kinases involved in cell proliferation.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(benzylsulfanyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular processes like cell division and proliferation. This makes it a promising candidate for anticancer drug development.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Similar structure but with phenyl groups instead of benzylsulfanyl groups.
4,6-Dimethylpyrimidin-2-amine: Contains methyl groups instead of benzylsulfanyl groups.
4,6-Dichloropyrimidin-2-amine: Contains chlorine atoms instead of benzylsulfanyl groups.
Uniqueness
4,6-Bis(benzylsulfanyl)pyrimidin-2-amine is unique due to the presence of benzylsulfanyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
6307-33-1 |
|---|---|
Fórmula molecular |
C18H17N3S2 |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
4,6-bis(benzylsulfanyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H17N3S2/c19-18-20-16(22-12-14-7-3-1-4-8-14)11-17(21-18)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2,(H2,19,20,21) |
Clave InChI |
VUNFZODSSSDAPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CC(=NC(=N2)N)SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)








![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)
